molecular formula C20H15FN4O3S B3007244 3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one CAS No. 1242964-57-3

3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

Katalognummer B3007244
CAS-Nummer: 1242964-57-3
Molekulargewicht: 410.42
InChI-Schlüssel: QLKXVAMENVNUPZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one" is a derivative of the 1,2,4-triazolo[4,3-a]pyrazin-3-one scaffold, which has been identified as a versatile structure for the development of various biologically active compounds. This particular scaffold has been utilized in the design of potent adenosine human receptor antagonists, with modifications to the phenyl ring and position 6 leading to compounds with nanomolar affinity for the hA2A adenosine receptor (AR) . Additionally, the 1,2,4-triazolo[4,3-a]pyrazine ring system has been noted for its anticonvulsant activity and serves as a bioisostere of the purine ring .

Synthesis Analysis

The synthesis of related 1,2,4-triazolo[4,3-a]pyrazin-3-one derivatives typically involves multiple steps, starting from phenylacetonitriles or other suitable precursors. For instance, the synthesis of 8-amino-2-aryl-1,2,4-triazolopyrazin-3-one derivatives involves condensation reactions, followed by conversion to the target compounds using reagents like methylamine or ammonia . A similar compound, 8-(2-fluoro-4-nitrophenoxy)-[1,2,4]triazolo[4,3-a]pyrazine, was synthesized from commercially available 2,3-dichloropyrazine through substitution and ring buckling reactions, with an optimized method yielding an 80.04% total yield .

Molecular Structure Analysis

The molecular structure of triazolopyrazine derivatives is characterized by the presence of a triazolopyrazine core, which can be substituted at various positions to modulate the biological activity. The presence of substituents like fluorophenyl and methoxyphenyl groups can significantly influence the binding affinity and selectivity of these compounds towards biological targets such as the hA2A AR . Spectroscopic techniques such as IR, 1H NMR, and mass spectrometry are commonly used to confirm the structures of these compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of triazolopyrazine derivatives are typically nucleophilic substitution reactions, condensation reactions, and ring transformations. These reactions are carefully designed to introduce specific substituents that confer desired biological properties to the final compound. For example, the introduction of a methoxyphenyl group at position 6 has been shown to yield compounds with high selectivity for the hA2A AR .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyrazine derivatives are influenced by their molecular structure and the nature of their substituents. These properties include solubility, melting point, and stability, which are important for the pharmacokinetic profile of the compounds. The presence of electronegative groups such as fluorine can affect the electron distribution within the molecule, potentially impacting its reactivity and interaction with biological targets .

Wissenschaftliche Forschungsanwendungen

1. Antagonist for Adenosine Human Receptors

The compound is part of the 1,2,4-triazolo[4,3-a]pyrazin-3-one scaffold, which has been identified as a versatile base for developing potent adenosine human receptor antagonists. These antagonists are significant in targeting the hA2A adenosine receptor (AR), with potential applications in neuroprotection and Parkinson's disease treatment (Falsini et al., 2017).

2. Anticonvulsant Properties

Derivatives of 1,2,4-triazolo[4,3-a]pyrazine have been synthesized and tested for their anticonvulsant activity. Some of these compounds demonstrated potent activity against maximal electroshock-induced seizures in animal models, indicating their potential as effective anticonvulsants (Kelley et al., 1995).

3. Nucleoside Analogs Synthesis

The compound's framework has been utilized in synthesizing various nucleoside analogs, including those similar to formycin. These synthetic processes are significant for developing novel pharmaceutical agents with potential therapeutic applications (Schneller & May, 1978).

4. Quantitative Determination in Pharmaceutical Analysis

The compound has been the subject of research in developing methods for its quantitative determination, which is crucial for quality control in pharmaceutical formulations. Such analytical methodologies ensure the accuracy and precision of dosage forms containing these compounds (Netosova et al., 2021).

5. Synthesis and Pharmacological Potential

Its derivatives have been synthesized and their properties studied, emphasizing their significant role in modern medicine and pharmacy. The structural combination of 1,2,4-triazole and pyrazole in these molecules increases their likelihood of interaction with various biological targets, making them promising candidates for drug development (Fedotov et al., 2022).

6. Human A3 Adenosine Receptor Antagonists

Some derivatives of the compound have shown high affinities and selectivities for the human A3 adenosine receptor. These compounds have potential applications in cerebral ischemia treatment, as demonstrated in in vitro models (Colotta et al., 2009).

7. Synthesis Enhancement for Pharmaceutical Agents

An effective synthesis scheme has been developed for 3,7-disubstituted derivatives of this compound, highlighting their potential as pharmacological agents with various therapeutic activities, including cytotoxic, membrane-stabilizing, and cardioprotective effects (Kulikovska et al., 2014).

Eigenschaften

IUPAC Name

3-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN4O3S/c1-28-16-4-2-3-15(11-16)24-9-10-25-18(19(24)27)22-23-20(25)29-12-17(26)13-5-7-14(21)8-6-13/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLKXVAMENVNUPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C=CN3C(=NN=C3SCC(=O)C4=CC=C(C=C4)F)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.